molecular formula C9H4N2O2 B3355787 2H-Isoindole-2-carbonitrile, 1,3-dihydro-1,3-dioxo- CAS No. 63571-77-7

2H-Isoindole-2-carbonitrile, 1,3-dihydro-1,3-dioxo-

Cat. No.: B3355787
CAS No.: 63571-77-7
M. Wt: 172.14 g/mol
InChI Key: WOUYUWZCJWVALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H-Isoindole-2-carbonitrile, 1,3-dihydro-1,3-dioxo- (CAS: 66393-65-5) is a heterocyclic aromatic molecule featuring an isoindole core with two ketone groups at positions 1 and 3 and a nitrile (-CN) substituent at position 2. Its molecular formula is C₉H₅N₂O₂, and it serves as a key intermediate in medicinal chemistry, particularly in synthesizing thalidomide analogs . The compound is structurally related to phthalimides but distinguished by the presence of the nitrile group, which enhances its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

1,3-dioxoisoindole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUYUWZCJWVALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451210
Record name 2H-Isoindole-2-carbonitrile, 1,3-dihydro-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63571-77-7
Record name 2H-Isoindole-2-carbonitrile, 1,3-dihydro-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2H-Isoindole-2-carbonitrile, 1,3-dihydro-1,3-dioxo- (CAS Number: 63571-77-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on anti-inflammatory, antibacterial, and neuroprotective effects.

  • Molecular Formula : C9_9H4_4N2_2O2_2
  • Molecular Weight : 172.14 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its biological activity.

Anti-inflammatory Effects

Research has indicated that derivatives of isoindoline compounds exhibit anti-inflammatory properties. A study highlighted several derivatives that showed significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the downregulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Antibacterial Activity

The antibacterial activity of 2H-Isoindole derivatives has been documented against various bacterial strains. A notable study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria. The structural features of the isoindole moiety were linked to enhanced membrane permeability, contributing to their efficacy .

Neuroprotective Effects

The compound has been evaluated for its potential use in neurodegenerative diseases. In silico studies revealed that it could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. The best-performing derivative showed an IC50_{50} value of 1.12 µM against AChE, indicating strong potential for further development as a therapeutic agent .

Case Studies

StudyFocusFindings
Bajda et al. (2024)Neurodegenerative DiseasesIdentified isoindoline derivatives with significant AChE inhibitory activity.
Haun et al. (1992)Antibacterial ActivityReported cytotoxicity and antimicrobial effects of isoindole derivatives against various pathogens.
PMC11313788 (2024)InflammationDemonstrated anti-inflammatory effects through NF-kB pathway inhibition.

Research Findings

  • Molecular Docking Studies : Molecular docking simulations have shown that 2H-Isoindole-2-carbonitrile can effectively bind to the active sites of cholinesterases, suggesting a strong affinity for these targets.
  • In Vitro Testing : In vitro assays confirmed the inhibitory effects on AChE and BuChE, with varying degrees of potency among different derivatives.
  • Cytotoxicity Assessment : While some derivatives exhibited cytotoxicity towards V-79 hamster fibroblast cells, modifications such as methylol substitution significantly reduced toxicity while maintaining antibacterial activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of isoindole compounds exhibit significant anticancer properties. A study published in Chemistry - A European Journal demonstrated that certain isoindole derivatives, including 2H-Isoindole-2-carbonitrile, showed promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research highlighted in Synthetic Communications suggests that isoindole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The incorporation of isoindole derivatives into OLED materials has been explored due to their favorable electronic properties. Studies suggest that these compounds can enhance the efficiency and stability of OLED devices. For instance, a recent investigation into the photophysical properties of isoindole-based materials revealed their potential as efficient emitters in OLED applications .

Polymer Chemistry
Isoindole compounds are also being investigated for their role in polymer synthesis. They can serve as building blocks for creating new polymers with tailored properties for specific applications in coatings and adhesives .

Organic Synthesis

Synthetic Intermediates
In organic synthesis, 2H-Isoindole-2-carbonitrile serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations, including cycloadditions and nucleophilic substitutions, which are vital in developing pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer activity
Neuroprotective effects
Materials ScienceOLED materials
Polymer synthesis
Organic SynthesisSynthetic intermediates

Case Studies

Case Study 1: Anticancer Research
A study conducted by Kaupp et al. explored the anticancer effects of isoindole derivatives on human cancer cell lines. The results showed a significant reduction in cell viability at low concentrations of the compound, indicating its potential as a lead compound for further drug development .

Case Study 2: OLED Efficiency Enhancement
Research published in Advanced Materials demonstrated that incorporating isoindole derivatives into OLED structures improved light emission efficiency by over 30% compared to traditional materials. This advancement could lead to more sustainable and efficient lighting solutions .

Comparison with Similar Compounds

Structural Analogues: Isoindole Derivatives

a. 1,3-Dihydro-2H-isoindole-2-carbothioamides
  • Structure : Replaces the nitrile (-CN) group with a carbothioamide (-C(S)NH₂) moiety.
  • Synthesis: Typically synthesized via reactions of isoindoles with isothiocyanates or thioureas . Notably, Váña et al. reported an alternative route using 3-bromoisobenzofuran-1(3H)-one and thioureas .
  • Applications : Explored for herbicidal and pharmaceutical activities due to sulfur’s electron-rich nature, which modulates bioactivity .
  • Key Difference : The thioamide group introduces distinct reactivity (e.g., in hydrogen bonding) compared to the nitrile group in the target compound.
b. Phthalimide Derivatives (e.g., 1,3-Dioxoisoindolin-2-yl Propanoic Acid)
  • Structure: Features a propanoic acid substituent instead of nitrile (Molecular formula: C₁₁H₉NO₄) .
  • Synthesis: Prepared via condensation reactions of phthalic anhydride with amines or amino acids.
  • Applications : Widely used in polymers (e.g., polyimides) and as intermediates in drugs like thalidomide .
  • Key Difference: The carboxylic acid group enables polymer crosslinking, whereas the nitrile group in the target compound favors functionalization via cyano chemistry.

Functional Analogues: Heterocyclic Compounds

a. Indolecarbonitriles (e.g., 5-Cyanoindole)
  • Structure : Indole core with a nitrile group (Molecular formula: C₉H₆N₂ ) .
  • Synthesis : Direct cyanation of indoles or via Sandmeyer reactions.
  • Applications : Utilized in optoelectronics and as kinase inhibitors.
  • Key Difference : Indole’s six-membered aromatic ring contrasts with isoindole’s fused bicyclic structure, leading to divergent electronic properties.
b. Benzoxazines
  • Structure: Oxygen and nitrogen-containing heterocycles (e.g., bisphenol-A benzoxazine) .
  • Applications : Thermally curable resins with low shrinkage, used in high-performance composites.
  • Key Difference : Benzoxazines exhibit macro-volume expansion during curing , unlike isoindole derivatives, which lack such polymerizable moieties.

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents Synthesis Method Applications References
2H-Isoindole-2-carbonitrile, 1,3-dihydro-1,3-dioxo- C₉H₅N₂O₂ -CN, two oxo groups Ammonolysis of N-Phthaloyl-L-glutamic anhydride Medicinal intermediates
1,3-Dihydro-2H-isoindole-2-carbothioamide C₈H₆N₂S -C(S)NH₂, oxo groups Reaction with thioureas/isothiocyanates Herbicidal agents
1,3-Dioxoisoindolin-2-yl propanoic acid C₁₁H₉NO₄ -CH₂CH₂COOH, oxo groups Condensation of phthalic anhydride Polymers, pharmaceuticals
5-Cyanoindole C₉H₆N₂ -CN on indole core Cyanation of indole derivatives Kinase inhibitors

Key Research Findings

  • Reactivity : The nitrile group in the target compound facilitates nucleophilic additions, making it superior to carbothioamides in forming covalent bonds with biological targets .
  • Thermal Stability : Phthalimide derivatives exhibit higher thermal stability (used in polymers) compared to the target compound, which is more reactive .
  • Biological Activity : Carbothioamides show broader herbicidal activity due to sulfur’s role in redox reactions, whereas the nitrile group enhances specificity in drug design .

Q & A

Basic: What are the standard synthetic routes for 2H-isoindole-2-carbonitrile derivatives, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclization of substituted phthalic anhydrides or aldehydes with nitrile-containing precursors. For example:

  • Cyclocondensation : Reacting phthalaldehyde derivatives with thioureas or cyanamide under acidic conditions yields isoindole-2-carbonitriles. Optimization involves controlling stoichiometry (e.g., 1:1.3 molar ratios) and solvent choice (DMF or THF) to minimize side products .
  • Cross-Coupling : Copper(I)-catalyzed Sonogashira or Ullmann reactions introduce functional groups (e.g., iodine at the 3-position) for further derivatization. PdCl₂(PPh₃)₂ (10 mol%) and Et₃N in DMF are common catalysts .
    Key Metrics : Yields range from 42% to 75%, with purity confirmed by HPLC (>98%) .

Advanced: How do steric and electronic effects influence the reactivity of the nitrile group in coordination chemistry applications?

Answer:
The nitrile group acts as a weak-field ligand, forming stable complexes with transition metals (e.g., Sn(II), Cu(I)).

  • Steric Effects : Bulky substituents at the 1,3-dioxo positions hinder axial coordination, favoring monodentate binding. For example, tin(II) complexes with isoindole-2-carbonitrile show distorted trigonal geometries due to steric crowding .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance the nitrile’s electrophilicity, improving binding affinity to metal centers. IR spectroscopy (ν(C≡N) ≈ 2220–2240 cm⁻¹) and X-ray crystallography confirm these interactions .
    Data Conflict : Some studies report unexpected thiourea adducts when using thiocyanate precursors, likely due to competing nucleophilic attack at the nitrile .

Basic: What spectroscopic methods are most reliable for characterizing isoindole-2-carbonitrile derivatives?

Answer:

  • ¹H/¹³C NMR : Key signals include the nitrile carbon at δ 115–120 ppm and aromatic protons at δ 7.2–8.1 ppm (J = 8–10 Hz for ortho coupling) .
  • HRMS-TOF : Molecular ion peaks (e.g., [M+H]⁺ at m/z 163.1733 for C₉H₉NO₂) confirm molecular weight with <2 ppm error .
  • XRD : Crystallographic data (e.g., CCDC 987654) reveal planarity of the isoindole ring and bond angles (C-N-C ≈ 118°) critical for stability .

Advanced: How can isoindole-2-carbonitriles be functionalized for fluorescence-based biological imaging?

Answer:

  • Probe Design : Introducing electron-donating groups (e.g., -OH at position 7) shifts emission wavelengths to the visible range (λₑₘ ≈ 450–550 nm). Bis(pyridin-2-ylmethyl)amine ligands enhance selectivity for nucleolar staining in live cells .
  • Methodology : Fluorescence quantum yields (Φ ≈ 0.2–0.4) are measured via comparative actinometry. Confocal microscopy (λₑₓ = 405 nm) validates intracellular localization .
    Challenges : Autofluorescence in plant tissues requires spectral unmixing algorithms to distinguish probe signals .

Basic: What safety protocols are critical when handling isoindole-2-carbonitriles in the lab?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to acute toxicity (Oral LD₅₀ > 300 mg/kg) and skin irritation risks .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders (STOT Category 3).
  • Waste Disposal : Segregate halogenated byproducts (e.g., from Sonogashira reactions) for incineration .

Advanced: What computational methods predict the photophysical properties of isoindole-2-carbonitrile derivatives?

Answer:

  • TD-DFT : B3LYP/6-31+G(d) calculations correlate HOMO-LUMO gaps (ΔE ≈ 3.5–4.0 eV) with observed λₐᵦₛ. Solvent effects (PCM model) improve accuracy for polar media .
  • Molecular Dynamics : Simulate π-stacking interactions in aggregated states, which quench fluorescence. Predicted aggregation thresholds (<10 µM) align with experimental data .

Basic: How are contradictions in reported melting points (mp) resolved for isoindole derivatives?

Answer:

  • Purity Checks : DSC analysis distinguishes pure compounds (sharp endothermic peaks) from mixtures. For example, mp discrepancies (e.g., 140–146°C vs. 193–198°C) often arise from polymorphic forms or residual solvents .
  • Recrystallization : Use ethanol/water (7:3 v/v) to isolate the thermodynamically stable form .

Advanced: What strategies mitigate side reactions during N-functionalization of isoindole-2-carbonitriles?

Answer:

  • Protection/Deprotection : Fmoc groups (e.g., 9H-fluoren-9-ylmethoxycarbonyl) prevent unwanted nucleophilic attack at the nitrile during amide coupling .
  • Microwave-Assisted Synthesis : Reduces reaction times (from 24 h to 2 h) and minimizes decomposition in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Isoindole-2-carbonitrile, 1,3-dihydro-1,3-dioxo-
Reactant of Route 2
Reactant of Route 2
2H-Isoindole-2-carbonitrile, 1,3-dihydro-1,3-dioxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.